1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Description
1-(4-Chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-5-one core substituted with a 4-chlorophenyl group at position 1 and a 1,3-thiazol-2-yl carboxamide at position 3.
- 1,3-Thiazol-2-yl moiety: A nitrogen-sulfur heterocycle that may participate in hydrogen bonding and π-π stacking, critical for target binding.
- Pyrrolidinone scaffold: A five-membered lactam ring contributing to conformational rigidity and solubility via polarity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-10-1-3-11(4-2-10)18-8-9(7-12(18)19)13(20)17-14-16-5-6-21-14/h1-6,9H,7-8H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLHSVDLIMTIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330361 | |
| Record name | 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330451-11-1 | |
| Record name | 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and thiocarbamide.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to the corresponding hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with thiocarbamide to form the thiazole ring.
Formation of Pyrrolidine Ring: The intermediate is then reacted with an appropriate reagent to form the pyrrolidine ring, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (CAS 887675-09-4, )
- Structure : 3-Chloro-4-methylphenyl group; 1,3,4-thiadiazol-2-yl amide.
- Molecular Formula : C₁₄H₁₃ClN₄O₂S
- Molecular Weight : 336.8
- Key Properties :
- Predicted pKa: 8.38 ± 0.50
- Density: 1.508 ± 0.06 g/cm³
- The 1,3,4-thiadiazole ring (vs.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Structure : 4-Fluorophenyl group; 5-isopropyl-1,3,4-thiadiazol-2-yl amide.
- Molecular Formula : C₁₅H₁₆FN₃O₂S
- Key Properties: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.
Variations in the Heterocyclic Amide Group
1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS 878442-31-0, )
- Structure : Pyridin-3-yl amide.
- Molecular Formula : C₁₆H₁₄ClN₃O₂
- Molecular Weight : 315.75
- Key Properties :
- Density: 1.4 ± 0.1 g/cm³
- LogP: 1.87 (indicating moderate lipophilicity)
- Boiling Point: 651.7 ± 55.0 °C
- Comparison :
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2, )
- Structure : 4-Methylpyridin-2-yl amide.
- Molecular Formula : C₁₇H₁₆FN₃O₂
Extended Aromatic Systems
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS 1144493-81-1, )
- Structure : Coumarin (2-oxo-chromenyl) amide.
- Molecular Formula : C₂₀H₁₅ClN₂O₄
- Molecular Weight : 382.8
- Comparison :
Structural and Functional Implications
- Electron-Withdrawing Groups (Cl, F) : Enhance stability and polar interactions but may reduce solubility.
- Heterocycle Variations : Thiazole/thiadiazole rings offer distinct hydrogen-bonding and aromaticity profiles compared to pyridine or coumarin.
- Steric Effects : Bulky substituents (e.g., isopropyl, methyl) may hinder binding to flat enzymatic pockets but improve selectivity.
The diversity in substituents and heterocycles across these compounds highlights opportunities for tuning pharmacokinetic and pharmacodynamic properties in drug design. Further experimental studies are required to validate these theoretical comparisons.
Biological Activity
1-(4-Chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antitumor agent, antibacterial properties, and enzyme inhibition capabilities. The findings are supported by data tables and case studies from various research studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thiazole ring , which is known for contributing to various biological activities. The presence of the chlorophenyl and methylphenyl groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 306.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
Case Study: Antitumor Efficacy
A study evaluated the compound's effects on MDA-MB-436 and CAPAN-1 cell lines, showing IC50 values of 17.4 µM and 11.4 µM , respectively, which were lower than those for reference drugs like veliparib and olaparib . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole moiety could enhance its antitumor efficacy.
Antibacterial Activity
The compound has also been assessed for antibacterial properties. In vitro testing against a panel of bacterial strains revealed promising results.
Antibacterial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.
Enzyme Inhibition Capabilities
The compound's ability to inhibit specific enzymes has been a focus of research. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Study Results
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
These findings suggest that the compound may have applications in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary infections.
Q & A
Q. Characterization Workflow
- NMR : Confirm regiochemistry of the thiazole and pyrrolidine rings (e.g., ¹H NMR for aromatic protons at δ 7.2–8.1 ppm).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 334.05).
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between rings) .
Data Reconciliation : Cross-validate using multiple techniques (e.g., IR for carbonyl groups at ~1700 cm⁻¹) .
What strategies are used to evaluate the compound’s biological activity, and how are assay conditions standardized?
Q. Biological Screening Protocol
- Enzyme Assays : Test inhibition of kinases or proteases (e.g., IC₅₀ via fluorescence-based assays).
- Cell-Based Studies : Use MTT assays for cytotoxicity (e.g., against cancer lines like HeLa).
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
How can researchers address discrepancies in solubility or stability data across studies?
Q. Advanced Analytical Approach
- Solubility Profiling : Use HPLC with varied mobile phases (e.g., acetonitrile/water gradients).
- Stability Studies : Conduct accelerated degradation tests under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) .
What are the key reactivity patterns of the thiazole moiety in this compound?
Q. Reactivity Insights
- Electrophilic Substitution : Thiazole reacts at C5 under nitration or halogenation conditions.
- Nucleophilic Attack : Amine groups can displace halides in cross-coupling reactions (e.g., Suzuki-Miyaura) .
How does substituent variation on the pyrrolidine ring impact bioactivity?
Q. Structure-Activity Relationship (SAR) Analysis
- Electron-Withdrawing Groups (e.g., Cl on phenyl): Enhance metabolic stability but reduce solubility.
- Hydrogen Bond Acceptors (e.g., carbonyl): Improve target binding (e.g., kinase ATP pockets) .
What crystallographic techniques are used to resolve the compound’s 3D structure?
Q. Crystallography Workflow
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–N at 1.34 Å) and torsion angles.
- Data Refinement : Use SHELXL for structural optimization .
How are enzyme inhibition mechanisms elucidated for this compound?
Q. Mechanistic Studies
- Kinetic Assays : Determine Kᵢ and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Molecular Dynamics Simulations : Predict binding modes and residence times .
What are the best practices for synthesizing isotopically labeled analogs for metabolic studies?
Q. Isotope Labeling Protocol
- ¹³C/²H Incorporation : Use labeled precursors (e.g., ¹³C-acetic anhydride) during cyclization.
- Purification : Employ preparative HPLC with MS detection to ensure isotopic purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
